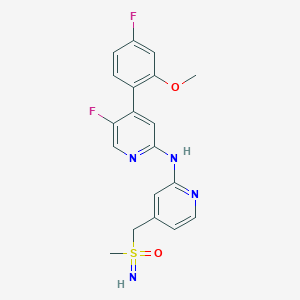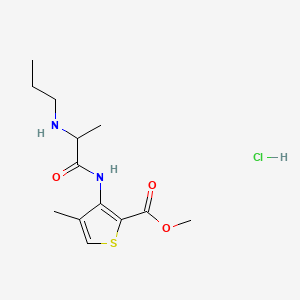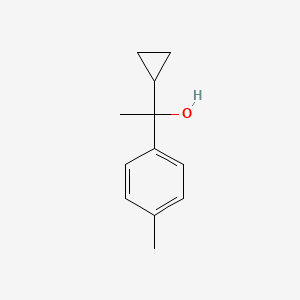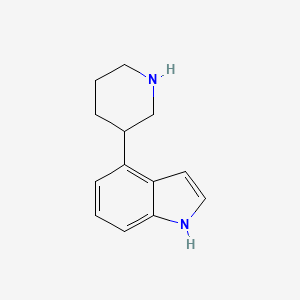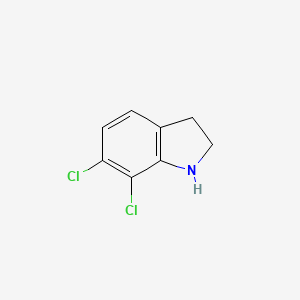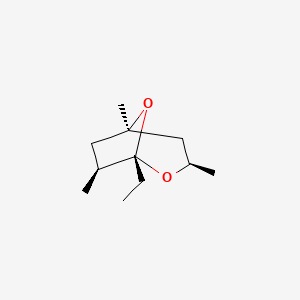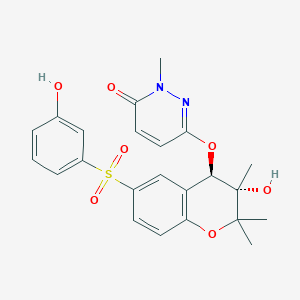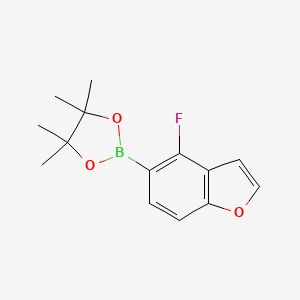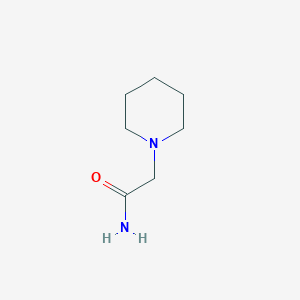
2-(Piperidin-1-yl)acetamide
概要
説明
2-(Piperidin-1-yl)acetamide is an organic compound that features a piperidine ring attached to an acetamide group. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in medicinal chemistry. The presence of the acetamide group enhances the compound’s potential for various chemical reactions and applications.
作用機序
Target of Action
Piperidine derivatives are known to interact with a wide range of targets, contributing to their diverse therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
生化学分析
Biochemical Properties
2-(Piperidin-1-yl)acetamide has been identified as a potential tankyrase inhibitor . Tankyrases are enzymes that play a crucial role in several biological processes, including Wnt signaling, telomere length maintenance, and mitosis . By inhibiting tankyrases, this compound may influence these processes and potentially exert therapeutic effects .
Cellular Effects
The exact cellular effects of this compound are not fully understood and require further investigation. Given its potential role as a tankyrase inhibitor, it may influence various cellular processes. For instance, by inhibiting tankyrases, it could potentially disrupt Wnt signaling, a pathway that plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its potential role as a tankyrase inhibitor . Tankyrases are enzymes that add poly(ADP-ribose) onto target proteins, a modification that can influence the function of these proteins . By inhibiting tankyrases, this compound may prevent this modification and thereby alter the function of the target proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)acetamide typically involves the reaction of piperidine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Alternatively, the compound can be synthesized by reacting piperidine with acetyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(Piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-(Piperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
類似化合物との比較
Piperidine: A basic structure without the acetamide group.
N-Methylpiperidine: A methylated derivative of piperidine.
2-(Morpholin-4-yl)acetamide: A similar compound with a morpholine ring instead of a piperidine ring.
Uniqueness: 2-(Piperidin-1-yl)acetamide is unique due to the presence of both the piperidine ring and the acetamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILXYRUXDYLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595176 | |
| Record name | 2-(Piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-87-3, 58479-94-0 | |
| Record name | 1-Piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(Piperidin-1-yl)acetamide derivatives that contribute to their biological activity?
A: Research indicates that the substituents on both the piperidine and acetamide moieties of this compound significantly influence its biological activity. For example, in a study examining N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, the presence of a 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring significantly enhanced anticandidal activity. [] Another study highlighted the importance of the benzylsulfanyl group in N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide for its interaction with the target protein. [] This emphasizes the importance of SAR studies to understand how specific structural modifications impact the compound's interaction with biological targets and consequently, its activity.
Q2: What types of biological activity have been reported for this compound derivatives?
A: Studies have revealed that this compound derivatives exhibit a range of biological activities, notably antimicrobial and enzyme inhibitory effects. Specifically, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated promising antifungal activity, particularly against Candida species. [] Other research has explored the potential of these derivatives as inhibitors of tankyrase, an enzyme involved in various cellular processes, including Wnt signaling, suggesting potential applications in cancer treatment. [] These findings highlight the versatility of this chemical scaffold and its potential for development into various therapeutic agents.
Q3: How does the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide influence its crystal packing?
A: The crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide reveals key interactions that govern its packing arrangement. The molecule adopts a conformation where the planes of the acetamide and 1,3,4-thiadiazole units are twisted. [] A hypervalent S⋯O interaction between the thiadiazole sulfur atom and the acetamide oxygen atom further stabilizes this conformation. In the crystal lattice, molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds. These dimers then interact via C—H⋯O interactions to form layers along the (100) plane. [] This understanding of the compound's solid-state structure provides insights into its physicochemical properties, which could be relevant for formulation development and other applications.
Q4: What are the potential applications of substituted this compound derivatives in medicinal chemistry?
A: Research suggests that substituted this compound derivatives hold promise for developing treatments for various diseases, particularly cardiovascular diseases. [, ] While specific details regarding their mechanism of action and target proteins remain undisclosed in the provided abstracts, the development of these derivatives as potential drug candidates highlights their therapeutic potential. Further investigation is needed to fully elucidate their mode of action, efficacy, and safety profiles to realize their full therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid](/img/structure/B3419858.png)
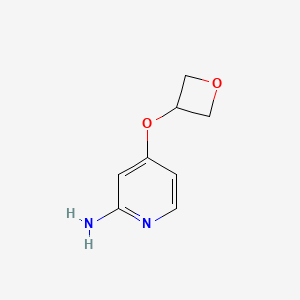
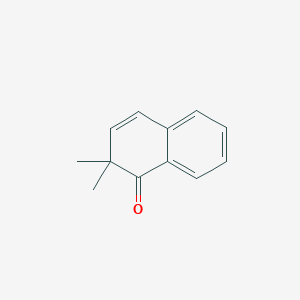
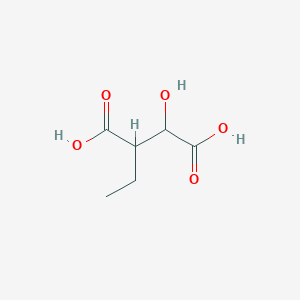
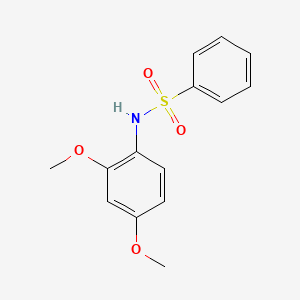
![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)
